N-[p-(Acetylmercuric)phenyl]maleimide
CAS No.: 117259-61-7
Cat. No.: VC21129750
Molecular Formula: C12H9HgNO4
Molecular Weight: 431.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117259-61-7 |
|---|---|
| Molecular Formula | C12H9HgNO4 |
| Molecular Weight | 431.8 g/mol |
| IUPAC Name | [4-(2,5-dioxopyrrol-1-yl)phenyl]mercury(1+);acetate |
| Standard InChI | InChI=1S/C10H6NO2.C2H4O2.Hg/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-2(3)4;/h2-7H;1H3,(H,3,4);/q;;+1/p-1 |
| Standard InChI Key | PZXBINKXUADILH-UHFFFAOYSA-M |
| SMILES | CC(=O)[O-].C1=CC(=CC=C1N2C(=O)C=CC2=O)[Hg+] |
| Canonical SMILES | CC(=O)[O-].C1=CC(=CC=C1N2C(=O)C=CC2=O)[Hg+] |
Introduction
Chemical Properties and Structure
N-[p-(Acetylmercuric)phenyl]maleimide is characterized by its distinct molecular structure, which consists of a maleimide group attached to a phenyl ring that is further bonded to an acetylmercuric group. This arrangement creates a compound with specialized reactive properties, particularly toward thiol-containing molecules.
Basic Physical and Chemical Properties
The compound is identified by the CAS number 117259-61-7 and has a molecular formula of C12H9HgNO4. Its IUPAC name is [4-(2,5-dioxopyrrol-1-yl)phenyl]mercury(1+);acetate, which describes its structural components: a phenyl ring linked to both a maleimide group and an acetylmercuric moiety.
Table 1: Physical and Chemical Properties of N-[p-(Acetylmercuric)phenyl]maleimide
| Property | Value |
|---|---|
| CAS Number | 117259-61-7 |
| Molecular Formula | C12H9HgNO4 |
| Molecular Weight | 431.8 g/mol |
| IUPAC Name | [4-(2,5-dioxopyrrol-1-yl)phenyl]mercury(1+);acetate |
| Physical Appearance | Not specified in sources |
| Solubility | Soluble in organic solvents like chloroform and methanol |
The maleimide component contributes to the compound's ability to participate in Michael addition reactions, particularly with thiol groups, while the mercury moiety provides additional reactivity patterns and potential for coordination chemistry.
Structural Features
The structure features a maleimide group (a five-membered ring containing nitrogen and two carbonyl groups) attached to a phenyl ring, which is further bonded to the acetylmercuric group. This configuration results in a compound with multiple reactive sites, contributing to its versatility in chemical reactions and applications.
Synthesis and Preparation Methods
The synthesis of N-[p-(Acetylmercuric)phenyl]maleimide typically involves specific reaction conditions and precursors to ensure proper formation of the desired product.
Laboratory Synthesis
The preparation of N-[p-(Acetylmercuric)phenyl]maleimide involves reacting maleimide with p-(acetylmercuric)phenyl derivatives. This reaction commonly employs organic solvents such as chloroform or methanol. Temperature control during synthesis is crucial to maintain product stability and prevent degradation of the mercury-containing components.
Industrial Production Considerations
While industrial-scale production methods follow similar synthetic routes to laboratory-scale synthesis, they typically incorporate additional purification steps to ensure high product purity. The handling of mercury-containing compounds at industrial scale requires stringent safety measures and environmental controls due to the toxicity associated with mercury compounds .
Chemical Reactivity and Reactions
N-[p-(Acetylmercuric)phenyl]maleimide exhibits diverse chemical reactivity, particularly involving its maleimide and mercury-containing functional groups.
Reaction with Thiol Groups
One of the most significant reaction pathways for this compound involves its interaction with thiol groups in biological molecules. The maleimide portion can undergo Michael addition reactions with thiols, forming stable thioether bonds. Additionally, the acetylmercuric group can also interact with thiol groups, leading to the formation of covalent mercury-sulfur bonds. This dual reactivity makes the compound particularly useful for certain biochemical applications.
Other Chemical Transformations
Besides thiol reactions, N-[p-(Acetylmercuric)phenyl]maleimide can participate in various other chemical transformations depending on the reaction conditions and reagents employed. These may include reactions with oxidizing agents, reducing agents, and various nucleophiles, each potentially yielding different product distributions.
Applications in Scientific Research
The unique chemical properties of N-[p-(Acetylmercuric)phenyl]maleimide make it valuable for several research applications.
Preparation of Radioimmunoconjugates
One of the primary applications of this compound is in the preparation of radioimmunoconjugates. In this context, the compound can label antibodies or other targeting molecules for imaging or therapeutic purposes. The mercury component can potentially provide a site for radioisotope incorporation or serve as a marker for detection and quantification.
Protein Modification and Labeling
The compound's ability to react with thiol groups makes it useful for protein modification studies. Proteins containing accessible cysteine residues can be selectively labeled using N-[p-(Acetylmercuric)phenyl]maleimide, allowing for the study of protein structure, function, and interactions. This application leverages both the specificity of the maleimide group for thiols and the potential detectability conferred by the mercury moiety.
Mechanism of Action
The biological and chemical activity of N-[p-(Acetylmercuric)phenyl]maleimide stems from its unique structural features and reactive functional groups.
Interactions with Biological Molecules
The mechanism of action primarily involves the compound's ability to form stable complexes with biological molecules, particularly those containing thiol groups. The acetylmercuric group can interact with thiol groups in proteins, leading to the formation of covalent bonds. This property is particularly useful in applications requiring stable labeling or modification of biomolecules.
Formation of Radioimmunoconjugates
In the context of radioimmunoconjugate preparation, the compound serves as a linker or labeling agent that can attach to antibodies or other targeting molecules. This attachment allows for the development of imaging or therapeutic agents that can selectively bind to specific cellular targets, potentially enhancing diagnostic or treatment specificity.
Comparison with Related Compounds
To better understand N-[p-(Acetylmercuric)phenyl]maleimide, it is useful to compare it with structurally related compounds.
Comparison with N-[p-(Acetylmercuric)phenyl]maleamate
A closely related compound is N-[p-(Acetylmercuric)phenyl]maleamate, which has a molecular formula of C12H11HgNO5 and a molecular weight of 449.81 g/mol . The key structural difference is that maleamate contains an additional oxygen atom compared to maleimide . While both compounds contain the acetylmercuric phenyl group, the maleamate derivative likely exhibits different reactivity patterns due to its different functional group.
Comparison with N-phenylmaleimide
N-phenylmaleimide, lacking the acetylmercuric group, has been extensively studied in polymerization reactions . Various catalysts have been employed for its polymerization, including sodium phosphate tribasic, which demonstrated the highest yield among several tested catalysts . The absence of mercury in N-phenylmaleimide results in significantly different toxicity profiles and handling requirements compared to N-[p-(Acetylmercuric)phenyl]maleimide.
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